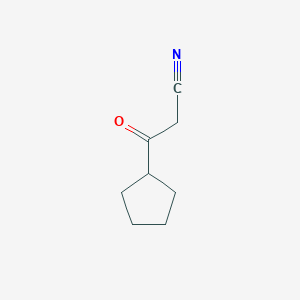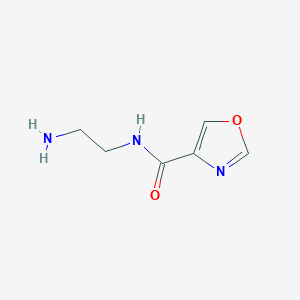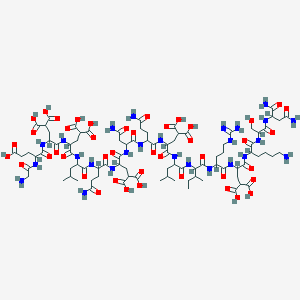![molecular formula C10H7N3O B009507 Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one CAS No. 102064-36-8](/img/structure/B9507.png)
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one
Übersicht
Beschreibung
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one (PPPA) is a heterocyclic compound that has been extensively studied due to its potential applications in the field of medicinal chemistry. PPPA is a fused bicyclic system that contains a pyridine ring, a pyrrole ring, and a pyrazine ring. The compound has been found to exhibit various biological activities, including anti-cancer, anti-inflammatory, and anti-microbial properties. In
Wirkmechanismus
The mechanism of action of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. The compound has also been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival.
Biochemische Und Physiologische Effekte
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one has been found to exhibit various biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one has also been found to inhibit the production of reactive oxygen species (ROS), which are involved in oxidative stress and inflammation. In addition, the compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in extracellular matrix degradation and tissue remodeling.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is its potential as a lead compound for the development of new anti-cancer and anti-inflammatory drugs. The compound has been found to exhibit high potency and selectivity against cancer cells and pro-inflammatory cytokines. However, one of the limitations of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one is its poor solubility in water, which can make it difficult to administer in vivo. In addition, the compound has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one. One of the areas of interest is the development of new synthetic methods for the compound that can improve its yield and purity. Another area of interest is the elucidation of the mechanism of action of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one, which can provide insight into its potential applications in various diseases. In addition, the development of new derivatives of Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one with improved solubility and selectivity can lead to the discovery of new drugs with enhanced therapeutic potential.
Wissenschaftliche Forschungsanwendungen
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one has been extensively studied for its potential applications in medicinal chemistry. The compound has been found to exhibit anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been shown to possess anti-microbial activity against various bacterial strains.
Eigenschaften
IUPAC Name |
2,8,13-triazatricyclo[7.4.0.02,6]trideca-1(9),3,5,10,12-pentaen-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O/c14-10-8-4-2-6-13(8)9-7(12-10)3-1-5-11-9/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZLMPDWYWUECY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N3C=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541230 | |
| Record name | Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one | |
CAS RN |
102064-36-8 | |
| Record name | Pyrido[3,2-e]pyrrolo[1,2-a]pyrazin-6(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Bromo-2,3-dihydrobenzo[B]furan-7-carbonyl chloride](/img/structure/B9431.png)


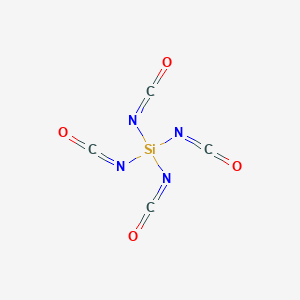
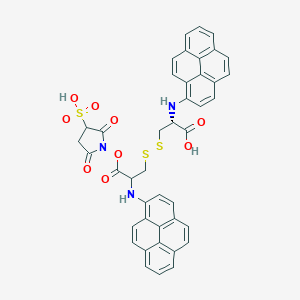

![2-[(Decylamino)methyl]phenol](/img/structure/B9443.png)

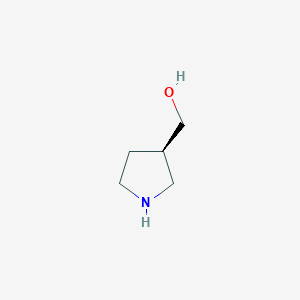
![1,2,2-Trimethyl-3-[(2-oxothiolan-3-yl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B9448.png)
